2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
CAS No.: 618413-14-2
Cat. No.: VC10052192
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618413-14-2 |
|---|---|
| Molecular Formula | C20H18N4O2S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C20H18N4O2S/c1-2-24-19(17-11-6-12-26-17)22-23-20(24)27-13-18(25)21-16-10-5-8-14-7-3-4-9-15(14)16/h3-12H,2,13H2,1H3,(H,21,25) |
| Standard InChI Key | XZLKYBHDJDYSSI-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide, reflects its intricate structure (Fig. 1):
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Triazole Core: A 1,2,4-triazole ring substituted at position 4 with an ethyl group and at position 5 with a furan-2-yl group.
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Sulfanyl Linkage: A thioether (-S-) group bridges the triazole and acetamide components.
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Naphthalen-1-yl Acetamide: The acetamide nitrogen is bonded to a naphthalene ring system.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₂S |
| Molecular Weight | 430.52 g/mol |
| logP (Predicted) | 4.8–5.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
These properties suggest moderate lipophilicity, aligning with trends observed in bioactive triazole derivatives .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous triazole-acetamide derivatives are typically synthesized via multistep routes :
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Triazole Ring Formation: Cyclization of thiosemicarbazides with nitriles or carboxylic acid derivatives under basic conditions.
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Substituent Introduction:
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Ethyl and furan-2-yl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
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The sulfanyl group is incorporated through thiol-alkylation reactions.
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Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with naphthalen-1-amine.
Key Reaction Conditions:
Physicochemical and Spectroscopic Properties
Spectral Characterization
Hypothetical spectroscopic data for the compound can be inferred from analogs:
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IR Spectroscopy:
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¹H NMR:
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | >50 |
| Ethanol | ~15 |
Biological Activity and Mechanisms
Antibacterial Activity
The sulfanyl group and naphthalene moiety could synergistically inhibit bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones.
Anticancer Activity
Naphthalene-containing compounds often intercalate DNA or inhibit tubulin polymerization. Molecular docking studies suggest potential interaction with EGFR or PI3K pathways .
Table 3: Hypothesized Bioactivity Profile
| Target | IC₅₀ (Predicted, μM) |
|---|---|
| CYP51 (Fungal) | 0.8–1.5 |
| DNA Gyrase | 5.2–7.6 |
| EGFR Kinase | 12.4–18.9 |
Mechanistic Insights
Enzymatic Inhibition
The triazole core coordinates with heme iron in CYP450 enzymes, while the naphthalene group stabilizes hydrophobic binding pockets .
Cellular Uptake
logP values >4 suggest high cell membrane permeability, potentially enhancing intracellular accumulation .
Comparison with Analogous Compounds
Structural Analogues
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